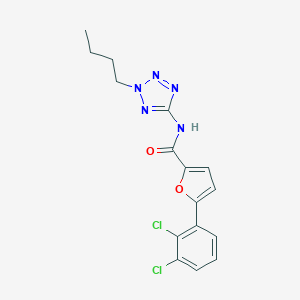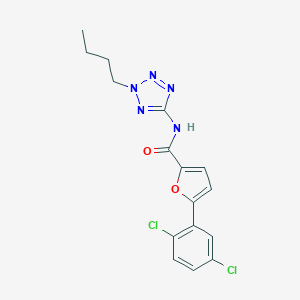![molecular formula C22H26N6O3S B283327 N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283327.png)
N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP). MRS2500 has been widely used in scientific research to study the role of P2Y1 receptor in various physiological and pathological processes.
作用机制
MRS2500 is a selective antagonist of the P2Y1 receptor. It binds to the receptor and prevents the activation of the receptor by N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine. The binding of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine to P2Y1 receptor leads to the activation of G protein, which in turn activates downstream signaling pathways. MRS2500 prevents the activation of these signaling pathways by blocking the binding of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine to the receptor.
Biochemical and Physiological Effects
MRS2500 has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. It has also been shown to inhibit vasoconstriction, which makes it a potential therapeutic agent for the treatment of hypertension. MRS2500 has also been shown to have an effect on neurotransmission, which makes it a potential therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
MRS2500 has several advantages as a tool for scientific research. It is a selective antagonist of the P2Y1 receptor, which means that it can be used to study the specific role of P2Y1 receptor in various physiological and pathological processes. It is also relatively easy to synthesize, which makes it readily available for use in scientific research.
One of the limitations of MRS2500 is that it is not a clinically approved drug. Therefore, its safety and efficacy in humans are not well established. Another limitation is that it is a relatively new tool for scientific research, and its full potential in various fields of study is yet to be explored.
未来方向
There are several future directions for the use of MRS2500 in scientific research. One potential direction is the use of MRS2500 in the study of thrombotic disorders. MRS2500 has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders.
Another potential direction is the use of MRS2500 in the study of hypertension. MRS2500 has been shown to inhibit vasoconstriction, which makes it a potential therapeutic agent for the treatment of hypertension.
Finally, MRS2500 can be used in the study of neurological disorders. P2Y1 receptor has been shown to play a role in neurotransmission, and MRS2500 can be used to study the specific role of P2Y1 receptor in various neurological disorders.
Conclusion
MRS2500 is a selective antagonist of the P2Y1 receptor that has been widely used in scientific research to study the role of P2Y1 receptor in various physiological and pathological processes. MRS2500 has several advantages as a tool for scientific research, including its selectivity and ease of synthesis. However, its safety and efficacy in humans are not well established, and its full potential in various fields of study is yet to be explored.
合成方法
MRS2500 can be synthesized using a multi-step process, which involves the reaction of various reagents and solvents. The synthesis method for MRS2500 has been described in detail in several research articles. The synthesis method involves the reaction of 4-(2-bromo-2-oxoethyl)-3-methoxybenzaldehyde with 2-(2,3-dihydro-1H-indol-1-yl)ethanamine to form the intermediate product. The intermediate product is then reacted with 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethylamine to form the final product, MRS2500.
科学研究应用
MRS2500 has been widely used in scientific research to study the role of P2Y1 receptor in various physiological and pathological processes. P2Y1 receptor is involved in several processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been used to study the role of P2Y1 receptor in these processes.
属性
分子式 |
C22H26N6O3S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
1-(2,3-dihydroindol-1-yl)-2-[2-methoxy-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]ethanone |
InChI |
InChI=1S/C22H26N6O3S/c1-27-22(24-25-26-27)32-12-10-23-14-16-7-8-19(20(13-16)30-2)31-15-21(29)28-11-9-17-5-3-4-6-18(17)28/h3-8,13,23H,9-12,14-15H2,1-2H3 |
InChI 键 |
WELNHMDOBPNFGM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43)OC |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)